molecular formula C5H10O3 B188762 2-Hydroxy-2-methylbutyric acid CAS No. 3739-30-8

2-Hydroxy-2-methylbutyric acid

Cat. No. B188762
CAS RN: 3739-30-8
M. Wt: 118.13 g/mol
InChI Key: MBIQENSCDNJOIY-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methylbutyric acid is a branched-chain fatty acid that is 2-methylbutyric acid substituted at C-2 by a hydroxy group . It has a role as a metabolite . It is a 2-hydroxy fatty acid and a branched-chain fatty acid . It is functionally related to a 2-methylbutyric acid .


Synthesis Analysis

The synthesis of 2-Hydroxy-2-methylbutyric acid involves the use of “thio-disguised” precursors and oxynitrilase catalysis . 3-Tetrahydrothiophenone and 4-phenylthiobutan-2-one were used as masked 2-butanone equivalents to give the corresponding cyanohydrins in an enzymatic cyanohydrin reaction applying the hydroxynitrile lyase (HNL) from Hevea brasiliensis .


Molecular Structure Analysis

The molecular formula of 2-Hydroxy-2-methylbutyric acid is C5H10O3 . The molecular weight is 118.1311 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

2-Hydroxy-2-methylbutyric acid can be used as a complexing agent in a new electrolytic system, applicable in the isotachophoretic lanthanide separation . It can also be used as an aldehyde surrogate to prepare pyrrolo [1,2- a ]quinoxaline derivatives by reacting with 2- (1 H -pyrrol-1-yl)aniline .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-2-methylbutyric acid include a density of 1.1±0.1 g/cm3, a boiling point of 237.6±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 55.1±6.0 kJ/mol, and the flash point is 111.8±16.3 °C . The index of refraction is 1.460 .

Scientific Research Applications

  • Metabolism and Biochemical Analysis : 2-Hydroxy-2-methylbutyric acid is identified as a metabolite in urine, mainly originating from ketogenesis and the metabolism of branched-chain amino acids like valine, leucine, and isoleucine. This metabolite is particularly elevated during ketoacidosis (Liebich & Först, 1984).

  • Chemical Kinetics and Reactions : The elimination kinetics of 2-Hydroxy-2-methylbutyric acid have been studied, revealing that its reactions are homogeneous, unimolecular, and follow a first-order rate law. The products of its degradation are 2-butanone, CO, and H2O (Chuchani, Martín, & Rotinov, 1995).

  • Biological Incorporation and Function : In the context of natural products, 2-Hydroxy-2-methylbutyric acid is found esterified in glaucarubinone, a compound from Simaruba glauca. It has been specifically incorporated from isoleucine in the biosynthesis of this compound (Moron & Polonsky, 1968).

  • Synthetic Biology and Bioengineering : Research has been conducted on the renewable production of chemicals like valeric acid and 2-methylbutyric acid, which are derived from glucose using engineered Escherichia coli. This process is significant for creating chemical intermediates for various applications such as plasticizers and lubricants (Dhande, Xiong, & Zhang, 2012).

  • Biotechnological Applications : The tertiary carbon atom-containing 2-Hydroxyisobutyric acid (2-HIBA), a similar compound, has been identified as an interesting building block for polymer synthesis. Biotechnological routes to 2-HIBA have been proposed, demonstrating its potential as a renewable carbon source for large-scale biosynthesis (Rohwerder & Müller, 2010).

properties

IUPAC Name

2-hydroxy-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-3-5(2,8)4(6)7/h8H,3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIQENSCDNJOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863265
Record name 2-Hydroxy-2-methylbutanoic acid
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Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxy-2-methylbutyric acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Hydroxy-2-methylbutyric acid

CAS RN

3739-30-8
Record name (±)-2-Hydroxy-2-methylbutyric acid
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Record name 2-Hydroxy-2-methylbutyric acid
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Record name 2-Hydroxy-2-methylbutanoic acid
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Record name 2-hydroxy-2-methylbutyric acid
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Record name 2-Hydroxy-2-methylbutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001987
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

74 °C
Record name 2-Hydroxy-2-methylbutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001987
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of 6 ml of chloroform and of 6,8 ml of methyl ethyl ketone is added dropwise in about 30 minutes to a suspension of 5.9 g of 1-benzyl-3-hydroxymethyl-indazole, prepared as described above, of 12 g of NaOH and of 35 ml of methyl ethyl ketone. When the addition is over, the reaction mixture is heated to reflux. After 60 minutes, the reaction mixture is cooled, water is added and the aqueous phase is separated and acidified. The resulting oil is extracted with diethyl ether and the solvent is evaporated to give an oil that hardens and is crystallized from hexane/ethyl acetate 1:1; the ether of 1-benzyl-3-hydroxymethyl-indazole with 2-hydroxy-2-ethyl-propionic acid is thus obtained (Compound I, R=CH3, R'=C2H5, R"'=H), m.p. 115°-116° C.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
351
Citations
G Chuchani, I Martin, A Rotinov - International journal of …, 1995 - Wiley Online Library
… the pyrolysis kinetics of 2-hydroxy-2-methylbutyric acid and 2-… , were as follows: 2-hydroxy-2-methylbutyric acid yielded, up … on the rate of 2-hydroxy-2-methylbutyric acid. In the case of 2-…
Number of citations: 11 onlinelibrary.wiley.com
MH Fechter, K Gruber, M Avi, W Skranc… - … A European Journal, 2007 - Wiley Online Library
… However, as shown in Scheme 1, the cyanohydrin of 2-butanone would be a perfect target molecule to be hydrolysed to the desired intermediate 2-hydroxy-2-methylbutyric acid. In …
M Krumpolc, J Rocek - Journal of the American Chemical Society, 1977 - ACS Publications
… communication,8 the oxidation of 2-hydroxy-2-methylbutyric acid takes place in two steps … 2-hydroxy-2-methylbutyric acid is oxidized to methyl ethyl ketone (MEK) and carbon dioxide: …
Number of citations: 42 pubs.acs.org
K Basey, JG Woolley - Phytochemistry, 1973 - Elsevier
… On the other hand, (f)-2-hydroxy-2methylbutyric acid-[l-%1, … 2-Hydroxy2-methylbutyric acid Isoleucine-[Ui%] … Evaporation of the solvent gave 2-hydroxy2-methylbutyric acid-[li%], …
Number of citations: 37 www.sciencedirect.com
SN Mahapatro, M Krumpolc… - Journal of the American …, 1980 - ACS Publications
… Table II shows that the cooxidation reaction is very approximately first order in 2-hydroxy-2-methylbutyric acid (HMBA) over a 500-fold concentration rangeand at several acidities. The …
Number of citations: 25 pubs.acs.org
S Ramesh, SN Mahapatra, JH Liu… - Journal of the American …, 1981 - ACS Publications
… 2-Hydroxy-2methylbutyric acid (Aldrich) was recyrstallized from … cooxidation of the 2-hydroxy-2methylbutyric acid with the protio … the cooxidation of 2-hydroxy-2-methylbutyric acid and 2-…
Number of citations: 17 pubs.acs.org
S Ehling, TM Reddy - Journal of agricultural and food chemistry, 2014 - ACS Publications
… acid (aka β-hydroxyisovaleric acid) (≥95%), α-hydroxyisocaproic acid (aka 2-hydroxyisocaproic acid) (99%), α-hydroxy-α-methylbutyric acid (aka 2-hydroxy-2-methylbutyric acid) (98%)…
Number of citations: 15 pubs.acs.org
S Sato, S Uchikawa - Bunseki Kagaku, 1984 - jstage.jst.go.jp
A very simple and sensitive method for the spectrophotometric determination of boron was developed. Boron was found to react with 2-hydroxy-2-methylbutyric acid in weak acidic …
Number of citations: 5 www.jstage.jst.go.jp
T Rohwerder, MT Rohde, N Jehmlich… - Frontiers in …, 2020 - frontiersin.org
… 2-Hydroxy-2-methylbutyric acid was used as racemic mixture of the (R)- and (S)-enantiomers. The CoA thioesters were characterized and quantified by HPLC-based methods as …
Number of citations: 7 www.frontiersin.org
M Krumpolc, J Rocek - Journal of the American Chemical Society, 1979 - ACS Publications
… the synthesis of the first stable water-soluble chromium(V) compound, potassium bis(2hydroxy-2-methylbutyrato)oxochromate(V), prepared from 2-hydroxy-2-methylbutyric acid and …
Number of citations: 264 pubs.acs.org

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